AB-Meca

Vue d'ensemble

Description

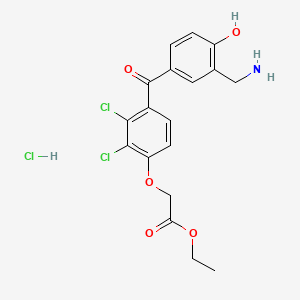

AB-Meca is a high affinity A3 adenosine receptor agonist . It has a binding Ki of 430.5 nM for human A3 receptors in CHO cells . AB-Meca can enhance plasma histamine level .

Molecular Structure Analysis

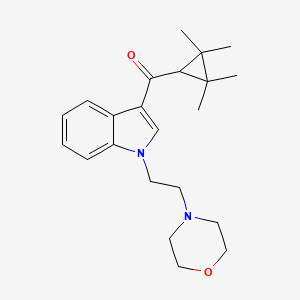

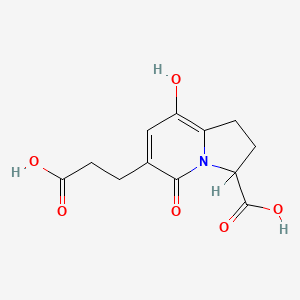

The molecular formula of AB-Meca is C18H21N7O4 . It has a molecular weight of 399.4 g/mol . The IUPAC name is (2S,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide .

Physical And Chemical Properties Analysis

AB-Meca has a molecular weight of 399.4 g/mol . It has 5 hydrogen bond donors and 9 hydrogen bond acceptors . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is -0.4 .

Applications De Recherche Scientifique

Lung Cancer Treatment

AB-Meca has been studied for its potential in treating lung cancer . It acts as an agonist for the A3 Adenosine Receptor (A3AR), which is upregulated in various tumor cells . The study found that AB-Meca had a higher binding energy with TNF-α, which led to a reduction in tumor growth in a lung cancer in vivo model . This suggests that AB-Meca could be an effective therapy for lung cancer .

Inhibition of TNF-α Production

AB-Meca has been found to inhibit LPS-induced TNF-α production in primary cultured human lung macrophages . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. Therefore, AB-Meca could potentially be used in the treatment of diseases where TNF-α plays a detrimental role.

Contraction of Isolated Guinea Pig Trachea

AB-Meca has been observed to increase the contraction of isolated guinea pig trachea ex vivo when used at a concentration of 0.1 μM . This suggests that AB-Meca could potentially be used in research related to respiratory diseases.

Synergistic Antimicrobial Activity

Research has shown that AB-Meca, when combined with certain antibiotics, exhibits vigorous antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) strains . This suggests that AB-Meca could potentially be used in the treatment of bacterial infections, particularly those caused by MRSA.

Modulation of mecA Gene Expression

AB-Meca has been found to modulate the expression of the mecA gene in MRSA . The mecA gene is responsible for methicillin resistance in staphylococci, so this finding could have significant implications for the treatment of MRSA infections.

Mécanisme D'action

Target of Action

AB-Meca is a high-affinity agonist for the A3 adenosine receptor . The A3 adenosine receptor is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes .

Mode of Action

AB-Meca interacts with the A3 adenosine receptor, enhancing its activity . This interaction results in a change in the receptor’s conformation, which can influence the receptor’s ability to bind to other molecules and transmit signals . The binding of AB-Meca to the A3 adenosine receptor is thought to slow the kinetics of orthosteric ligand binding, reducing the rate of formation of ligand-receptor complexes .

Biochemical Pathways

The activation of the A3 adenosine receptor by AB-Meca can affect various biochemical pathways. For instance, it can enhance plasma histamine levels . Histamine is a key mediator of inflammation and allergic reactions, suggesting that AB-Meca could potentially influence these processes.

Pharmacokinetics

The compound’s high affinity for the a3 adenosine receptor suggests that it may have good bioavailability .

Result of Action

The activation of the A3 adenosine receptor by AB-Meca can have various molecular and cellular effects. For example, it can enhance plasma histamine levels , which can influence immune responses and inflammation. Additionally, AB-Meca has been shown to have anti-proliferative effects on various types of tumors .

Propriétés

IUPAC Name |

(2S,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYMCRRFCMRFKB-MOROJQBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415501 | |

| Record name | 5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AB-Meca | |

CAS RN |

152918-26-8 | |

| Record name | 5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide](/img/structure/B1666403.png)

![ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1666405.png)

![N-{1-Benzyl-(2R,3R)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1666409.png)